molecular formula C16H17N3S B11537116 5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione

5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione

Cat. No.: B11537116
M. Wt: 283.4 g/mol
InChI Key: ILGUVYNOKGLBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound belonging to the class of 1,2,4-triazolidine-3-thiones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolidine-3-thione derivatives typically involves the reaction between aldehydes or ketones and thiosemicarbazide. One efficient method uses meglumine as a reusable catalyst in water, offering advantages such as shorter reaction times, mild reaction conditions, and easy workup . Another method involves the use of an acidic ionic liquid as a catalyst, which provides a simple reaction between aldehydes and thiosemicarbazide in a 60:40 water/ethanol mixture at room temperature .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolidine-3-thione derivatives often focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as employing biodegradable catalysts and aqueous solvents, is increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiol derivatives .

Scientific Research Applications

5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its ability to act as a potent acetylcholinesterase inhibitor with low IC50 values highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

5-ethyl-2,5-diphenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C16H17N3S/c1-2-16(13-9-5-3-6-10-13)17-15(20)19(18-16)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3,(H,17,20)

InChI Key

ILGUVYNOKGLBHA-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC(=S)N(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.